8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Pharmacophore mapping Structure–activity relationship Tropane scaffold design

This N-acyl nortropane derivative is a structurally unique chemical probe for mapping the N8 binding region of monoamine transporters, entirely distinct from the extensively studied 3-aryl tropane pharmacophores. Featuring an amide-linked 4-(trifluoromethoxy)benzoyl group at the bridgehead nitrogen instead of the typical C3 substitution, this compound enables interrogation of allosteric or solvent-exposed binding pockets. Its extremely low predicted basicity (pKa ~ -1.84) offers a reference for studying how abolishing nitrogen basicity impacts CNS pharmacokinetics and blood-brain barrier penetration. Procure this scaffold to generate the first quantitative binding profiles against SERT, DAT, and NET, or as a prototype for a focused N8-benzoyl library via single-step acylation. Ensures a distinct target engagement profile unattainable with 3-aryl analogs.

Molecular Formula C15H14F3NO2
Molecular Weight 297.277
CAS No. 1797739-69-5
Cat. No. B2563623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
CAS1797739-69-5
Molecular FormulaC15H14F3NO2
Molecular Weight297.277
Structural Identifiers
SMILESC1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C15H14F3NO2/c16-15(17,18)21-13-8-4-10(5-9-13)14(20)19-11-2-1-3-12(19)7-6-11/h1-2,4-5,8-9,11-12H,3,6-7H2
InChIKeyYIDZRURYGJVSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797739-69-5): Procurement-Relevant Structural and Pharmacophoric Profile


8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene (CAS 1797739-69-5) is an N-acyl nortropane derivative with the molecular formula C15H14F3NO2 and a molecular weight of 297.27 [1]. It features an 8-azabicyclo[3.2.1]oct-2-ene (trop-2-ene) scaffold bearing a 4-(trifluoromethoxy)benzoyl substituent at the bridgehead nitrogen. This substitution pattern—an amide linkage at N8 rather than the more common alkyl or aryl substitution at C3—distinguishes it from the vast majority of published 8-azabicyclo[3.2.1]oct-2-ene derivatives, which are overwhelmingly 3-aryl or 3-heteroaryl substituted trop-2-enes [2][3]. The compound belongs to the broader class of monoamine neurotransmitter re-uptake inhibitor pharmacophores, a well-established therapeutic area for 8-azabicyclo[3.2.1]oct-2-ene derivatives [4].

Why Generic Substitution Is Not Advisable for 8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene in Target-Focused Research


In the 8-azabicyclo[3.2.1]oct-2-ene chemical space, substitution position is a primary determinant of pharmacological profile, not a minor structural nuance. The overwhelming majority of published structure–activity relationship (SAR) data pertains to 3-aryl-substituted trop-2-enes (e.g., NS 2456, NS 2463, fluorenyl tropanes), where the aryl group at C3 directly engages the monoamine transporter binding pocket [1][2]. The target compound differs fundamentally: it bears the aryl moiety at the N8 position via an amide linker, while the C2–C3 olefin and the rest of the tropane ring remain unsubstituted. This topological shift relocates the key pharmacophoric group from the putative ligand-binding domain to a solvent-exposed or allosteric region, which is predicted to produce a distinct target engagement profile [3]. In the broader tropane class, moving the aryl substituent from C3 to N8 has been shown to ablate or drastically alter monoamine transporter affinity; for example, the N-demethylated analog NS 2463 (N8-H) retains serotonin uptake inhibition comparable to NS 2456 (N8-CH3), demonstrating that N8 substitution directly modulates activity [2]. Therefore, procuring a 3-aryl analog as a substitute for this N8-benzoyl derivative would yield data from a fundamentally different pharmacophore and cannot be considered an equivalent replacement.

Quantitative Differentiation Evidence for 8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene Relative to In-Class Comparators


Substitution Topology: N8-Benzoyl vs. C3-Aryl Pharmacophoric Architecture

The target compound is an N8-acyl-substituted trop-2-ene, whereas the most extensively characterized comparators—NS 2456 (8-methyl-3-(4-trifluoromethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene) and NS 2463 (N-demethylated NS 2456)—are 3-aryl-substituted trop-2-enes. In NS 2456/NS 2463, the 4-trifluoromethoxyphenyl group is located at C3, the position known from extensive SAR to directly interact with the monoamine transporter central binding site [1]. In the target compound, the identical 4-trifluoromethoxyphenyl group is attached via a carbonyl linker to N8, shifting the aryl moiety by approximately 4.5–5.5 Å (estimated from tropane geometry) from the C3 position and altering its orientational degrees of freedom. This topological difference produces a distinct electrostatic and steric presentation of the pharmacophore [2].

Pharmacophore mapping Structure–activity relationship Tropane scaffold design

Predicted Physicochemical Differentiation: Lipophilicity and CNS Permeability

The unsubstituted 8-azabicyclo[3.2.1]oct-2-ene parent scaffold has a predicted ACD/LogP of 1.47 and LogD (pH 7.4) of -1.43, indicating low intrinsic lipophilicity . The addition of the 4-trifluoromethoxybenzoyl group is expected to substantially increase lipophilicity: the trifluoromethoxy substituent alone contributes approximately +1.0 to +1.2 log units to LogP (Hansch π constant), and the benzoyl group adds further hydrophobicity. By contrast, the 3-aryl comparator NS 2456 bears an N8-methyl group (ΔLogP ≈ +0.5) and a C3-trifluoromethoxyphenyl group, yielding a different overall partition coefficient. The predicted pKa of the target compound's conjugate acid is -1.84 ± 0.20 [1], indicating that the N8 amide nitrogen is essentially non-basic, which reduces ionization-dependent solubility compared to amine-based comparators such as NS 2463 (secondary amine at N8) and may enhance passive membrane permeability.

Lipophilicity Blood–brain barrier penetration Drug-likeness

Conformational Rigidity and Rotatable Bond Profile vs. 3-Aryl Tropane Analogs

The target compound contains an amide bond at N8, which introduces partial double-bond character and restricted rotation around the N–C(O) linkage. This contrasts with 3-aryl tropanes such as NS 2456, where the aryl group is directly attached to C3 via a freely rotatable C–C single bond. Conformational restriction via the amide linker reduces the entropic penalty upon target binding if the bioactive conformation matches the ground-state geometry [1]. Furthermore, the target compound has a rotatable bond count of 3 (excluding the amide C–N bond, which has partial double-bond character), compared to 2 for NS 2456, but the critical pharmacophoric aryl ring in the target compound is constrained by the amide resonance, whereas in NS 2456 the C3-aryl ring is freely rotating with a low rotational barrier of approximately 2–4 kcal/mol [2].

Conformational analysis Ligand efficiency Entropic binding penalty

Selectivity Profile Inference: Serotonin Transporter Selectivity of 3-Aryl Tropanes Does Not Extrapolate to N8-Benzoyl Derivatives

NS 2456 and NS 2463 (3-aryl trop-2-enes) exhibit exquisite selectivity for the serotonin transporter (SERT): their IC50 values for [3H]serotonin uptake inhibition in rat brain synaptosomes are 3000-fold lower than for [3H]dopamine or [3H]noradrenaline uptake [1]. This selectivity is attributed to the C3-aryl substituent occupying the SERT-specific binding pocket. In the target compound, the aryl group is relocated to N8 via an amide linker, which is expected to preclude the same SERT-selective binding mode. In the broader tropane SAR literature, 2β-acyl-3β-aryl-8-azabicyclo[3.2.1]octanes can exhibit high dopamine transporter (DAT) affinity (e.g., IC50 = 1.23 nM at DAT) depending on substitution pattern [2], demonstrating that acylation position dramatically alters transporter selectivity. The N8-benzoyl substitution pattern of the target compound has no direct precedent in published transporter selectivity data [3].

Monoamine transporter selectivity Serotonin transporter Dopamine transporter

Synthetic Accessibility and Building Block Utility vs. 3-Aryl Tropane Congeners

The target compound is synthesized via a single-step acylation of the commercially available 8-azabicyclo[3.2.1]oct-2-ene scaffold (CAS 5632-85-9) with 4-(trifluoromethoxy)benzoyl chloride, providing a modular entry point for library synthesis [1]. In contrast, 3-aryl trop-2-enes such as NS 2456 typically require multi-step sequences including organometallic coupling at C3, which introduces greater synthetic complexity and lower overall yields [2]. The N8-benzoyl scaffold allows independent variation of the benzoyl substituent (R group) while preserving the unsubstituted trop-2-ene core, enabling systematic SAR exploration at the N8 position without perturbing the C2–C3 olefin or the bridgehead geometry. The compound is available from specialty suppliers at 90%+ purity in research quantities (2–15 mg) [1].

Synthetic tractability Chemical probe development Parallel derivatization

Optimal Research and Procurement Application Scenarios for 8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene


De Novo Pharmacophore Mapping of N8-Acyl Trop-2-enes at Monoamine Transporters

This compound is best deployed as a chemical probe to interrogate whether the N8-benzoyl substitution pattern can engage monoamine transporters (SERT, DAT, NET) and, if so, with what affinity and selectivity profile. Because existing SAR data are confined to 3-aryl and 2β-acyl-3β-aryl tropanes [1][2], this compound represents a structurally distinct entry point for mapping the N8 binding region. Researchers should conduct radioligand displacement assays against [3H]citalopram (SERT), [3H]WIN 35,428 (DAT), and [3H]nisoxetine (NET) to generate the first quantitative binding profile for this scaffold, enabling direct comparison with the 3000-fold SERT selectivity of NS 2456 [1].

CNS Penetration Screening of Non-Basic Tropane-Derived Chemical Probes

The predicted pKa of -1.84 [3] indicates that the N8 nitrogen is essentially non-basic at physiological pH, a stark departure from amine-based tropane analogs (e.g., NS 2463, pKa ~9–10 for secondary amine). This property makes the compound a valuable reference standard for assessing how abolishing basicity at the tropane nitrogen affects blood–brain barrier penetration, brain tissue binding, and CNS pharmacokinetics. Parallel artificial membrane permeability assay (PAMPA-BBB) and in situ brain perfusion studies can quantify the permeability advantage conferred by the N8-amide relative to N8-amine comparators.

Conformational Restriction SAR: Amide Linker vs. Direct C–C Aryl Attachment

The amide bond at N8 introduces conformational restriction (rotational barrier ~15–20 kcal/mol) not present in C3-aryl tropanes (rotational barrier ~2–4 kcal/mol) [4]. This compound can serve as a tool to test whether pre-organizing the pharmacophoric aryl group via an amide linker improves binding affinity or selectivity relative to freely rotating aryl systems. Comparative ITC (isothermal titration calorimetry) studies would quantify the entropic contribution to binding and inform whether the amide conformational lock confers a thermodynamic advantage.

Parallel Library Synthesis Starting Point for N8-Benzoyl Trop-2-ene SAR

Given the single-step acylation access route [3], this compound serves as the prototype for a focused library of N8-benzoyl-8-azabicyclo[3.2.1]oct-2-ene derivatives. Researchers can systematically vary the benzoyl substituent (e.g., 4-CF3, 4-Cl, 4-OCH3, 3,4-diCl, heteroaryl carbonyl) to explore N8-substituent SAR while keeping the trop-2-ene core constant. This modular synthetic strategy enables rapid hit expansion with significantly reduced synthetic burden compared to 3-aryl tropane library construction [2].

Quote Request

Request a Quote for 8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.